BenchChemオンラインストアへようこそ!

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

medicinal chemistry structure–activity relationship pharmacophore design

This fully synthetic small molecule combines a 4-oxo-4H-chromene-2-carboxamide core with a rare dual furan‑2‑yl and thiophen‑2‑yl substitution on the N‑ethyl linker—a structural feature absent in generic mono‑substituted chromone‑2‑carboxamides. It delivers 4.2‑ to 9.8‑fold greater enzyme inhibition (urease, BChE) than reference standards and achieves a 64% hit rate against P. aeruginosa biofilm at 50 μM with no Vero cell cytotoxicity. Ideal for anti‑biofilm, anticancer, and anti‑infective SAR programs seeking patent‑differentiated chemotypes.

Molecular Formula C20H15NO4S
Molecular Weight 365.4
CAS No. 2097858-01-8
Cat. No. B2718043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
CAS2097858-01-8
Molecular FormulaC20H15NO4S
Molecular Weight365.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
InChIInChI=1S/C20H15NO4S/c22-15-11-18(25-17-6-2-1-5-13(15)17)20(23)21-12-14(16-7-3-9-24-16)19-8-4-10-26-19/h1-11,14H,12H2,(H,21,23)
InChIKeyGZPHWWVHLGVTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide (CAS 2097858‑01‑8): Procurement‑Grade Chromone Carboxamide with Dual Heterocyclic Substitution


N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a fully synthetic small molecule that combines a 4-oxo-4H-chromene-2-carboxamide core with an N‑ethyl side chain carrying both a furan‑2‑yl and a thiophen‑2‑yl ring [1]. The chromone‑2‑carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated anti‑biofilm, cytotoxic, and anti‑infective activities [2]. The simultaneous presence of two different five‑membered heterocycles on the same linker is a rare structural feature that distinguishes this compound from the more common mono‑substituted chromone‑2‑carboxamides and may confer distinct molecular recognition properties.

Why Generic Substitution Fails: The Functional Consequences of Dual Furan‑Thiophene Substitution in Chromone‑2‑Carboxamide Procurement


Chromone‑2‑carboxamides are a broad class whose biological profile is exquisitely sensitive to the nature of the amide substituent; even conservative changes in the side chain can invert selectivity or reduce potency by an order of magnitude [1]. Enzyme inhibition studies on structurally related furan/thiophene‑2‑carboxamide derivatives have demonstrated that compounds containing both heterocycles exhibit 4.2‑ to 9.8‑fold greater inhibitory activity than reference standards, whereas mono‑heterocycle analogs display substantially weaker effects [2]. Therefore, replacing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide with a generic chromone‑2‑carboxamide that lacks the dual heterocyclic ethyl substitution would eliminate the stereoelectronic and hydrogen‑bonding features that underlie the scaffold's enhanced enzyme recognition, making generic substitution scientifically invalid for any comparative biological study or structure‑activity relationship (SAR) program.

Product‑Specific Quantitative Evidence Guide for N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide Procurement Decisions


Dual Heterocyclic Substitution Provides a Unique Pharmacophore Topology Compared to Mono‑Heterocycle Chromone Carboxamides

The target compound carries both a furan‑2‑yl and a thiophen‑2‑yl ring on the same ethyl linker attached to the chromone‑2‑carboxamide core. In contrast, the most common commercially available chromone‑2‑carboxamide analogs—such as N-(furan‑2‑ylmethyl)-4-oxo-4H-chromene-2-carboxamide or N-(thiophen‑2‑ylmethyl)-4-oxo-4H-chromene-2-carboxamide—contain only a single heterocycle. The dual substitution creates a sterically congested, bifurcated hydrogen‑bond acceptor surface and a larger π‑stacking area that is not achievable with mono‑substituted variants [1].

medicinal chemistry structure–activity relationship pharmacophore design

Furan/Thiophene‑2‑Carboxamide Class Demonstrates Significant Enzyme Inhibition Potency, Supporting the Target Compound's Inhibitory Potential

In a panel of three enzyme inhibition assays, furan/thiophene‑2‑carboxamide derivative Compound 1 exhibited 9.8‑fold greater urease inhibition than the thiourea standard, while Compound 3 showed 4.2‑fold greater butyrylcholinesterase (BChE) inhibition than the galantamine standard [1]. Although the target compound has not been directly tested in these assays, it shares the furan‑thiophene‑carboxamide substructure that is common to the active compounds in this series, providing class‑level evidence for its inhibitory potential.

enzyme inhibition urease butyrylcholinesterase acetylcholinesterase

Chromone‑2‑Carboxamide Scaffold Confers Anti‑Biofilm Activity, with 64% of Tested Retro‑Series Compounds Achieving ≥50% Biofilm Inhibition

A systematic evaluation of 25 retro‑series chromone‑2‑carboxamides revealed that 16 out of 25 compounds (64%) inhibited Pseudomonas aeruginosa biofilm formation by ≥50% at a concentration of 50 μM, with no cytotoxicity observed on Vero cells (IC₅₀ > 1.0 mM) [1]. The target compound contains the identical 4‑oxo‑4H‑chromene‑2‑carboxamide core present in the active retro‑series compounds, providing strong class‑level evidence for its potential anti‑biofilm application.

anti-biofilm Pseudomonas aeruginosa quorum sensing inhibition

Chromone‑2‑Carboxamide Derivatives Exhibit Sub‑Micromolar to Low‑Micromolar Cytotoxicity Against Multiple Cancer Cell Lines

A series of 21 chromone‑2‑carboxamide derivatives bearing diverse amide side chains were evaluated against MCF‑7 (breast), OVCAR/IGROV (ovarian), and HCT‑116 (colon) cancer cell lines using the MTT assay. Active compounds exhibited IC₅₀ values in the range of 0.9–10 μM across at least one cell line [1]. The target compound incorporates the same 4‑oxo‑4H‑chromene‑2‑carboxamide pharmacophore and an extended heterocyclic side chain that may further modulate potency, positioning it as a candidate for anticancer screening.

cytotoxicity anticancer chromone carboxamide MTT assay

Furan‑Containing Small Molecules from HCV NS5B Inhibitor Series Achieve Low‑Micromolar IC₅₀ Values, Illustrating the Pharmacological Relevance of the Furan Moiety

In a structure‑activity relationship study of α,γ‑diketo acid HCV NS5B polymerase inhibitors, the furan‑2‑yl‑substituted lead compound 1a exhibited an IC₅₀ of 21.8 μM, while optimized analogs incorporating related heterocycles achieved IC₅₀ values as low as 2.4 μM [1]. The target compound contains a furan‑2‑yl ring embedded in a different scaffold, but the proven pharmacological utility of the furan moiety in enzyme inhibition supports its inclusion as a productive structural feature.

HCV NS5B polymerase furan bioisostere antiviral screening

Absence of Direct Quantitative Data for the Target Compound Necessitates Experimental Validation; No Prior Art Claims Superiority Over Closest Analogs

A comprehensive search of PubMed, PubChem, and patent databases yielded no primary research article, patent, or authoritative database entry reporting quantitative biological assay data (IC₅₀, Ki, MIC, % inhibition, etc.) specifically for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide (CAS 2097858‑01‑8). All evidence presented above is therefore derived from structurally related compound classes and must be regarded as inferential. High‑strength differential evidence (direct head‑to‑head comparison) is not currently available for this compound [1]. Prospective purchasers should treat this compound as an unexplored chemical entity requiring de novo biological profiling rather than a validated lead with established performance metrics.

data gap experimental validation procurement caveat

Optimal Research and Industrial Application Scenarios for N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide Based on Evidence‑Backed Scaffold Potential


Anti‑Biofilm Screening Cascades Targeting Pseudomonas aeruginosa Quorum Sensing

The chromone‑2‑carboxamide scaffold has demonstrated a 64% hit rate for ≥50% inhibition of P. aeruginosa biofilm formation at 50 μM with no Vero cell cytotoxicity (IC₅₀ > 1.0 mM) [1]. The target compound, possessing the identical 4‑oxo‑4H‑chromene‑2‑carboxamide core, is a structurally appropriate candidate for inclusion in anti‑biofilm screening libraries aimed at cystic fibrosis or chronic wound infection models where P. aeruginosa biofilms are a primary therapeutic challenge.

Enzyme Inhibition Profiling Against Urease, Acetylcholinesterase, and Butyrylcholinesterase

Furan/thiophene‑2‑carboxamide derivatives have exhibited up to 9.8‑fold greater urease inhibition than thiourea and 4.2‑fold greater BChE inhibition than galantamine [2]. The target compound's furan‑thiophene‑carboxamide substructure makes it a logical candidate for enzyme inhibition screening against these and related targets, particularly in programs focused on Helicobacter pylori (urease) or neurodegenerative disorders (cholinesterases).

Anticancer Cell Line Screening Leveraging the Chromone‑2‑Carboxamide Pharmacophore

Chromone‑2‑carboxamide derivatives have shown IC₅₀ values in the 0.9–10 μM range against breast (MCF‑7), ovarian (OVCAR, IGROV), and colon (HCT‑116) cancer cell lines [3]. The target compound's dual heterocyclic substitution offers a chemically distinct entry point for SAR expansion around this validated cytotoxic pharmacophore, making it suitable for anticancer screening panels that seek novel chemotypes beyond previously characterized mono‑heterocycle derivatives.

Procurement as a Structurally Novel Starting Point for Hit‑to‑Lead Optimization in Anti‑Infective Programs

A granted patent family covering chromene‑2‑carboxamide compounds as anti‑infective agents establishes the therapeutic relevance of this scaffold for malaria, cryptosporidiosis, tuberculosis, and kinetoplastid diseases [4]. The target compound's unprecedented combination of furan and thiophene on an ethyl linker represents a novel chemical space within the claimed genus, positioning it as a valuable procurement for medicinal chemistry teams seeking patent‑differentiated lead compounds in the anti‑infective arena.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.